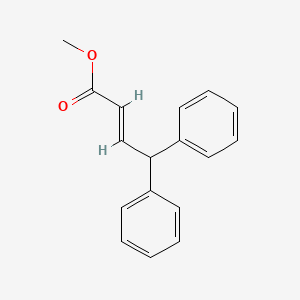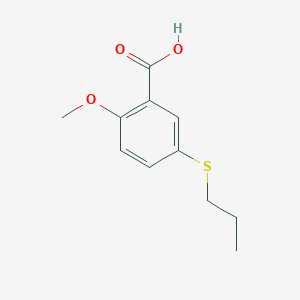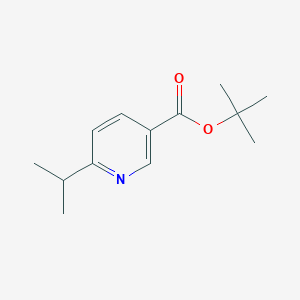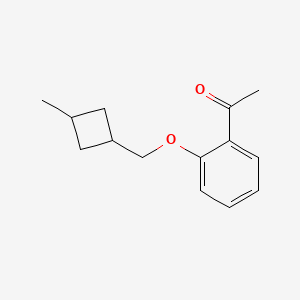
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone is a versatile chemical compound with the molecular formula C14H18O2 and a molecular weight of 218.29 g/mol This compound is known for its unique structure, which includes a 3-methylcyclobutyl group attached to a methoxyphenyl ethanone core
Preparation Methods
The synthesis of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves several steps. One common synthetic route includes the reaction of 3-methylcyclobutanol with 2-bromoanisole in the presence of a base to form the intermediate 3-methylcyclobutylmethoxybenzene. This intermediate is then subjected to Friedel-Crafts acylation using acetyl chloride and aluminum chloride to yield the final product .
Chemical Reactions Analysis
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using reagents like lithium aluminum hydride or sodium borohydride can convert the ketone group to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Scientific Research Applications
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone involves its interaction with various molecular targets. The compound’s methoxy and cyclobutyl groups can participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity to specific proteins or enzymes. These interactions can modulate biological pathways and lead to various physiological effects .
Comparison with Similar Compounds
1-(2-((3-Methylcyclobutyl)methoxy)phenyl)ethanone can be compared to similar compounds such as:
2-Methoxy-1-phenyl-ethanone: This compound has a similar methoxyphenyl ethanone core but lacks the cyclobutyl group, making it less sterically hindered and potentially less reactive.
1-(2-Methoxyphenyl)ethanone: Another similar compound, but without the cyclobutyl group, leading to different chemical and biological properties.
The presence of the 3-methylcyclobutyl group in this compound makes it unique, providing steric hindrance and influencing its reactivity and interactions with other molecules .
Properties
Molecular Formula |
C14H18O2 |
|---|---|
Molecular Weight |
218.29 g/mol |
IUPAC Name |
1-[2-[(3-methylcyclobutyl)methoxy]phenyl]ethanone |
InChI |
InChI=1S/C14H18O2/c1-10-7-12(8-10)9-16-14-6-4-3-5-13(14)11(2)15/h3-6,10,12H,7-9H2,1-2H3 |
InChI Key |
ZMAZSJOVROKHQJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(C1)COC2=CC=CC=C2C(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl 6-cyano-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-2-carboxylate](/img/structure/B13013117.png)




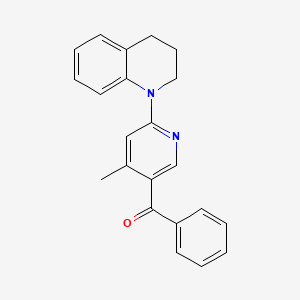
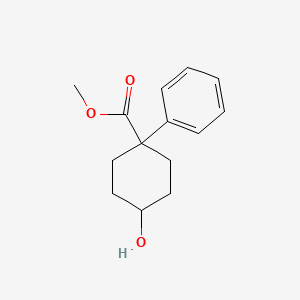
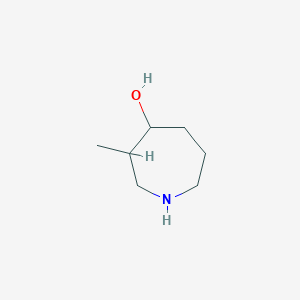
![2-Benzylhexahydro-2H,6H-spiro[pyrido[1,2-a]pyrazine-7,2'-[1,3]dioxolane]](/img/structure/B13013159.png)

